Potassium trifluoromethanesulfonate

Descripción general

Descripción

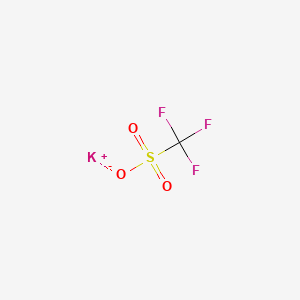

Potassium trifluoromethanesulfonate, also known as Potassium triflate, is the potassium salt of trifluoromethanesulphonic acid . It has a molecular weight of 188.17 and its linear formula is CF3SO3K .

Synthesis Analysis

Potassium trifluoromethanesulfonate is prepared by neutralizing a warm aqueous solution of trifluoromethanesulphonic acid with potassium carbonate .Molecular Structure Analysis

The molecular structure of Potassium trifluoromethanesulfonate consists of three different potassium-oxygen-coordination polyhedra, linked by sulfur atoms of the trifluoromethanesulfonate groups . This results in a channel structure with all lipophilic trifluoromethane groups pointing into these channels .Chemical Reactions Analysis

Potassium trifluoromethanesulfonate is used as a reagent in the synthesis of guanine-quadruplex hybrid materials by the self-assembly of a guanine-siloxane monomer . It may also be used as a template source for constructing the heterotopic isothiosemicarbazide-based macrocyclic ligand .Physical And Chemical Properties Analysis

Potassium trifluoromethanesulfonate appears as white crystals or crystalline powder . It is soluble in water and is hygroscopic . The melting point is 238.5°C .Aplicaciones Científicas De Investigación

Synthesis of Guanine-Quadruplex Hybrid Materials

Potassium trifluoromethanesulfonate is used as a reagent in the synthesis of guanine-quadruplex hybrid materials . These hybrid materials have potential applications in the field of nanotechnology and biochemistry.

Electrochemical Studies

This compound acts as a supporting electrolyte in the electrochemical study of evidence for gold anion in ethylenediamine . This is crucial in understanding the electrochemical properties of gold and its applications in various fields such as electronics and catalysis.

Preparation of N-Fluoro-2,4,6-Trimethylpyridinium Triflate

Potassium trifluoromethanesulfonate is involved in the preparation of N-fluoro-2,4,6-trimethylpyridinium triflate by reacting with 2,4,6-trimethyl-pyridine . This compound has potential applications in organic synthesis.

Construction of Heterotopic Isothiosemicarbazide-Based Macrocyclic Ligand

It can be used as a template source for constructing the heterotopic isothiosemicarbazide-based macrocyclic ligand . Macrocyclic ligands have a wide range of applications in coordination chemistry and biochemistry.

Perovskite Solar Cells

Potassium trifluoromethanesulfonate is used in the modification of perovskite solar cells . The addition of this compound to the absorber of a conventional perovskite solar cell improves the device performance and stability .

Reduction of Lead Vacancy Defects in Perovskite Films

The molecule of potassium trifluoromethanesulfonate can significantly reduce lead vacancy defects in the perovskite film . This leads to better surface morphology and higher crystallinity in the film, enhancing the efficiency of perovskite solar cells .

Mecanismo De Acción

Target of Action

Potassium trifluoromethanesulfonate, also known as potassium triflate, is primarily used in the field of materials science, particularly in the modification of perovskite solar cells . Its primary target is the perovskite film used in these solar cells .

Mode of Action

Potassium trifluoromethanesulfonate interacts with the perovskite film in a bifunctional manner . The sulfonyl group in the molecule can passivate the undercoordinated lead of the deep-level defect in the perovskite film, thereby inhibiting non-radiative recombination . This interaction results in a better surface morphology and higher crystallinity in the film .

Biochemical Pathways

By reducing lead defects in the perovskite film, it enhances the efficiency of light absorption and electricity generation .

Pharmacokinetics

It is soluble in water , which can influence its distribution and interaction within the perovskite film.

Result of Action

The introduction of potassium trifluoromethanesulfonate into the perovskite film results in less lead defects and lower J-V hysteresis . This leads to an improvement in the performance and stability of the perovskite solar cells . In fact, a device modified with potassium trifluoromethanesulfonate achieved a power conversion efficiency of 23.96%, compared to 22.23% for a control device without the additive .

Action Environment

The action of potassium trifluoromethanesulfonate can be influenced by environmental factors such as light and temperature . For instance, the presence of lead impurities in perovskite films, which potassium trifluoromethanesulfonate helps to reduce, is the result of the decomposition of residual PbI2 when exposed to light or X-ray irradiation . Furthermore, the compound’s effectiveness in maintaining the efficiency of the solar cell over time suggests that it may enhance the cell’s stability under various environmental conditions .

Safety and Hazards

Potassium trifluoromethanesulfonate causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to avoid breathing dust, gas, or vapours, and to avoid contact with skin and eyes. Use of personal protective equipment, such as chemical impermeable gloves, is recommended .

Direcciones Futuras

While specific future directions for Potassium trifluoromethanesulfonate are not mentioned in the search results, it is noted that the compound is suitable as a reagent in the synthesis of guanine-quadruplex hybrid materials by the self-assembly of a guanine-siloxane monomer . This suggests potential future applications in the field of material science and biochemistry.

Propiedades

IUPAC Name |

potassium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.K/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLGXXYFYZWQGEL-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50635402 | |

| Record name | Potassium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium trifluoromethanesulfonate | |

CAS RN |

2926-27-4 | |

| Record name | Potassium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50635402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the crystal structure of potassium trifluoromethanesulfonate and how does it influence its ionic conductivity?

A1: Potassium trifluoromethanesulfonate exhibits polymorphism, meaning it can exist in multiple crystal structures. It has a high-temperature monoclinic structure and undergoes a phase transition to a low-temperature monoclinic structure. [] The room-temperature structure consists of three distinct potassium-oxygen coordination polyhedra linked by the sulfur atoms of the trifluoromethanesulfonate groups. This arrangement creates a channel structure where the lipophilic (fat-loving) trifluoromethane groups point inward. These channels facilitate the movement of potassium ions, contributing to its ionic conductivity. []

Q2: How does the addition of potassium trifluoromethanesulfonate and nanoparticles impact the properties of polymer blends for electrolyte applications?

A2: Blending polymers like Poly ethylene oxide (PEO) and Poly (vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) and adding KCF3SO3 can enhance ionic conductivity. Dispersing titanium oxide nanoparticles (TiO2) further improves conductivity, potentially due to increased amorphous phase content in the blend. [] The nanoparticles may disrupt the polymer chain packing, creating pathways for ion transport and enhancing overall conductivity.

Q3: Can potassium trifluoromethanesulfonate be used in aqueous solutions for battery applications, and how is its electrochemical stability window affected?

A3: While traditionally used in organic solvents, KCF3SO3 can be employed in aqueous solutions for potassium-ion batteries by creating a hybrid electrolyte system. Adding an aprotic solvent like trimethyl phosphate to a low-concentration (1.6 mol L−1) KCF3SO3 aqueous solution limits water activity, expanding the electrochemical stability window to 3.4 V. This approach enables the development of safer, non-flammable aqueous potassium-ion batteries with good performance across a wide temperature range. []

Q4: What analytical techniques are typically used to characterize potassium trifluoromethanesulfonate and its formulations?

A4: Several techniques are employed to analyze potassium trifluoromethanesulfonate. Single-crystal X-ray diffraction can determine its crystal structure and phase transitions. [] Electrochemical impedance spectroscopy helps measure ionic conductivity in various formulations. [] Differential scanning calorimetry (DSC) is valuable for determining phase transition temperatures and enthalpies. [] For hybrid electrolytes, additional techniques like water activity measurements are crucial. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.